![molecular formula C7H9BrClFN2 B1396544 (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1240133-50-9](/img/structure/B1396544.png)
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
Overview
Description
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride, also known as R-BFEH, is a synthetic compound that has been widely studied in scientific research. It is a chiral compound, meaning that it has two molecules that are mirror images of each other, and is used in a variety of applications. R-BFEH has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its ability to act as a chiral ligand in asymmetric catalysis.
Scientific Research Applications
Chemoselective Functionalization
The compound has been studied in the context of chemoselective functionalization. Research by Stroup et al. (2007) discusses the chemoselective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine. Their work demonstrates that under certain conditions, catalytic amination leads to exclusive bromide substitution for secondary amines and primary anilines. This research contributes to the understanding of selective substitution reactions in similar compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Ligand Synthesis for Metal Complexes
In a study by Liu et al. (1993), potentially hexadentate amine phenol ligands were synthesized and characterized. These ligands included derivatives similar to the compound , contributing to the design and synthesis of complex ligands for group 13 metals. This research is significant for the development of new chelating agents in coordination chemistry (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).
Synthesis of Radioactive Compounds
Pauton et al. (2019) explored the synthesis of 2-amino-5-[18F]fluoropyridines, including a step involving a similar compound to (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride. This study is crucial in the field of radiopharmaceuticals, as it provides a method for preparing radioactive compounds for medical imaging and diagnostics (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Catalytic Reactions
Research on catalytic reactions involving similar compounds has been conducted. Ji et al. (2003) described the amination of 5-bromo-2-chloropyridine, resulting in products like 5-amino-2-chloropyridine with high chemoselectivity. This study aids in understanding catalytic processes and the development of more efficient synthetic methods (Ji, Li, & Bunnelle, 2003).
Asymmetric Syntheses
Schrader et al. (2018) focused on asymmetric syntheses of advanced intermediates for selective agonists, involving reactions with compounds structurally similar to (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride. Their work is pivotal in the field of medicinal chemistry, particularly in the synthesis of chiral compounds (Schrader, Zhu, Kasem, Li, Liu, RenAlbert, & Wu, 2018).
properties
IUPAC Name |
(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGWIAATSQRMV-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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